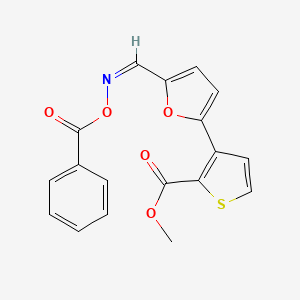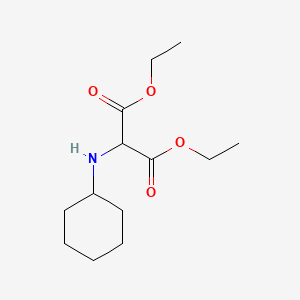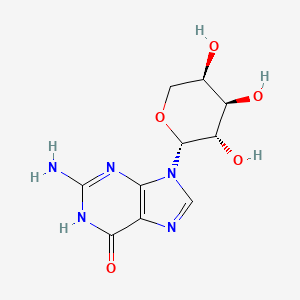
3-(2,2,2-Trifluoroacetoxy)adamantyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2,2-Trifluoroacetoxy)adamantyl methacrylate is an organic compound with the molecular formula C16H19F3O4. It is a methacrylate ester derivative that features a trifluoroacetoxy group attached to an adamantyl moiety. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-trifluoroacetoxy)adamantyl methacrylate typically involves the esterification of 3-hydroxyadamantyl methacrylate with trifluoroacetic anhydride. The reaction is carried out in the presence of a base such as pyridine to neutralize the by-products and drive the reaction to completion. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2,2-Trifluoroacetoxy)adamantyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The trifluoroacetoxy group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Polymerization: Polymers with trifluoroacetoxyadamantyl side chains.
Hydrolysis: 3-hydroxyadamantyl methacrylate and trifluoroacetic acid.
Substitution: Various substituted adamantyl methacrylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2,2,2-Trifluoroacetoxy)adamantyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties such as high thermal stability and chemical resistance.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating medical devices and implants that require high durability and resistance to degradation.
Industry: Utilized in the production of coatings, adhesives, and sealants that benefit from its excellent adhesion properties and resistance to harsh environments.
Mecanismo De Acción
The mechanism of action of 3-(2,2,2-trifluoroacetoxy)adamantyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The trifluoroacetoxy group enhances the compound’s reactivity and stability, making it suitable for various applications. The adamantyl moiety provides rigidity and bulkiness, contributing to the overall stability and performance of the resulting polymers.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoroethyl methacrylate
- 2,2,3,3-Tetrafluoropropyl methacrylate
- 2,2,3,3,3-Pentafluoropropyl methacrylate
Uniqueness
3-(2,2,2-Trifluoroacetoxy)adamantyl methacrylate is unique due to the presence of both the trifluoroacetoxy group and the adamantyl moiety. This combination imparts exceptional thermal stability, chemical resistance, and mechanical strength to the polymers derived from this compound. The bulky adamantyl group also provides steric hindrance, which can influence the polymerization process and the properties of the resulting polymers.
Propiedades
Fórmula molecular |
C16H19F3O4 |
|---|---|
Peso molecular |
332.31 g/mol |
Nombre IUPAC |
[3-(2,2,2-trifluoroacetyl)oxy-1-adamantyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H19F3O4/c1-9(2)12(20)22-14-4-10-3-11(5-14)7-15(6-10,8-14)23-13(21)16(17,18)19/h10-11H,1,3-8H2,2H3 |
Clave InChI |
IFQIRMUQMHBSMY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(trans-r)-1-tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)pyrrolidine-1,3-dicarboxylate](/img/structure/B14115147.png)

![1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14115153.png)
![[4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate](/img/structure/B14115159.png)

![[(Phenylethynyl)sulfonyl]benzene](/img/structure/B14115168.png)
![2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]-](/img/structure/B14115170.png)

![(2S,5S)-2-amino-6-[[(2R,5R)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid](/img/structure/B14115182.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115208.png)



